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Compound of Interest

Compound Name:
Ethyl 2-(bromomethyl)-6-

chloronicotinate

Cat. No.: B13057026

Get Quote

Executive Summary: The Halogenated
Pharmacophore
The molecular formula

represents a distinct class of halogenated building blocks, most notably the Ethyl amino-bromo-
chlorobenzoate series. These compounds are not merely intermediates; they serve as critical
"diversity-oriented synthesis" (DOS) scaffolds. The simultaneous presence of bromine and
chlorine provides orthogonal handles for cross-coupling (e.g., Suzuki-Miyaura vs. Buchwald-
Hartwig), while the amino-ester core mimics the electronic environment of essential bioactive
ligands like PABA (para-aminobenzoic acid) analogs.

This guide moves beyond basic stoichiometry to address the isotopic fingerprinting,

regioselective synthesis, and analytical validation required to utilize these derivatives in high-

throughput drug discovery.
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In high-resolution mass spectrometry (HRMS), relying on "Average Molecular Weight" leads to

identification errors. For

, the distinct isotopic abundances of Bromine (

) and Chlorine (

) create a unique spectral signature essential for validation.

Quantitative Data Table
Metric Value Technical Note

Formula

Average MW 278.53 g/mol

Used for stoichiometric

calculations (reagent

weighing).

Monoisotopic Mass 276.9505 Da
Calculated using

.

Exact Mass (M+2) 278.948 Da

Dominant peak due to

and

overlap.

Heavy Atom Count 14

Rotatable Bonds 3
High rigidity if cyclized; flexible

as acyclic ester.

XLogP3 ~3.3
Lipophilic; likely requires

DMSO for stock solutions.

The "3:4:1" Isotopic Signature
A molecule containing one Chlorine and one Bromine atom does not follow the standard "M+1"

rule. It exhibits a characteristic triplet pattern in the molecular ion cluster.

M (Nominal 277): Contains
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and

. Relative Intensity

.[1]

M+2 (Nominal 279): Contains (

) AND (

). Relative Intensity

.[2][3]

M+4 (Nominal 281): Contains

and

. Relative Intensity

.[4]

Note: The M+2 peak is the base peak (most intense) in this cluster, a counter-intuitive feature

for those used to non-halogenated organics.

Relative Abundance Ratio

M (m/z 277)
[35Cl + 79Br]

M+2 (m/z 279)
[37Cl + 79Br] + [35Cl + 81Br]

(Dominant Peak)

+2 Da shift M+4 (m/z 281)
[37Cl + 81Br]

+2 Da shift

3 : 4 : 1
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Figure 1: The theoretical mass spectral isotope distribution for a single Cl/Br substituted

molecule.
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The formula

maps to several potent isomers. The specific arrangement of halogens dictates the
compound's reactivity in nucleophilic aromatic substitution (

).

Primary Isomer of Interest: Ethyl 2-amino-5-bromo-3-
chlorobenzoate
This structure is a preferred scaffold because the amino group is positioned ortho to the ester,

allowing for cyclization into quinazolinones (common in EGFR inhibitors).

Structure: Ethyl ester of benzoic acid.[5]

Positions:

C1: Carboxyl (Ethyl ester)

C2: Amino (

)

C3: Chloro (

)

C5: Bromo (

)[3]

Reactivity: The Bromine at C5 is electronically activated for Suzuki coupling, while the

Chlorine at C3 provides steric bulk or a secondary coupling site under forcing conditions.

Other Valid Isomers:

Methyl 2-amino-2-(3-bromo-5-chlorophenyl)acetate: A phenylglycine derivative.

2-chloroethyl N-(3-bromophenyl)carbamate: A carbamate linker used in prodrug synthesis.
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Synthetic Protocol: Regioselective Assembly
This protocol details the synthesis of Ethyl 4-amino-3-bromo-5-chlorobenzoate (a

representative isomer) from 4-amino-3-chlorobenzoic acid. This workflow prioritizes

regiocontrol of the bromination step.

Reagents & Safety
Precursor: 4-Amino-3-chlorobenzoic acid.[6]

Brominating Agent: N-Bromosuccinimide (NBS) or

/AcOH.

Solvent: DMF (dimethylformamide) or Glacial Acetic Acid.

Catalyst:

(for esterification).[3]

Step-by-Step Methodology
Phase 1: Regioselective Bromination

Dissolution: Dissolve 10.0 g (58.3 mmol) of 4-amino-3-chlorobenzoic acid in 100 mL of

glacial acetic acid.

Addition: Add bromine (3.0 mL, 58.3 mmol) dropwise over 30 minutes at room temperature.

Critical: Maintain temperature < 25°C to prevent poly-bromination.

Quench: Pour the reaction mixture into 300 mL of ice water. The product should precipitate

as a solid.

Filtration: Filter the precipitate and wash with cold water (

mL) to remove residual acid.

Drying: Dry under vacuum at 50°C. Yield is typically >85%.

Phase 2: Fischer Esterification
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Suspension: Suspend the brominated intermediate (10.0 g) in 150 mL of absolute ethanol (

).

Catalysis: Slowly add 2.0 mL of concentrated

(or Thionyl Chloride,

, for higher yield).

Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).

[6]

Workup:

Cool to room temperature.[3][7]

Remove excess EtOH under reduced pressure.

Neutralize residue with saturated

(Caution: Gas evolution).

Extract with Ethyl Acetate (

mL).

Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography.
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Start: 4-Amino-3-chlorobenzoic acid

Bromination
(Br2/AcOH or NBS/DMF)

Regiocontrol

Intermediate:
4-Amino-3-bromo-5-chlorobenzoic acid

Precipitation

Esterification
(EtOH, H2SO4, Reflux)

Fischer Esterification

Workup:
Neutralize (NaHCO3) -> Extract (EtOAc)

TLC Confirmation

Final Product:
Ethyl 4-amino-3-bromo-5-chlorobenzoate

Recrystallization

Click to download full resolution via product page

Figure 2: Synthetic workflow for the conversion of aminobenzoic acid precursors to the target

ethyl ester scaffold.

Analytical Validation
Trustworthiness in synthesis relies on proving the structure. For

, the following data points are self-validating criteria.
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Proton NMR ( NMR, 300 MHz, DMSO- )
1.30 ppm (t, 3H): Methyl group of the ethyl ester (

).

4.25 ppm (q, 2H): Methylene group of the ethyl ester (

).

6.00–6.50 ppm (s, 2H, broad): Primary amine (

). Note: This peak disappears upon

shake.

7.60–8.00 ppm (s, 1H): Aromatic proton (H2 or H6 depending on isomer).

7.80–8.10 ppm (s, 1H): Second aromatic proton. The lack of coupling (singlets) confirms the
meta-positioning of protons due to heavy substitution.

Quality Control Check
Melting Point: Expect distinct sharp range (e.g., 90–95°C depending on isomer).

TLC:

value will be higher than the carboxylic acid precursor due to esterification (loss of H-bond
donor).

Biological & Industrial Applications
The

derivatives are not end-products but high-value intermediates.

EGFR Inhibition: The 4-amino-3-chloro-benzoate core is a known pharmacophore for

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors.[6] The bromine atom

allows for the attachment of solubilizing tails or heterocyclic rings via Suzuki coupling [1].

Antimicrobial Schiff Bases: Condensation of the primary amine with aldehydes yields Schiff

bases (imines) that have demonstrated efficacy against Gram-positive bacteria (e.g., S.
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aureus) [2].

Bioisosterism: The replacement of a hydrogen with Chlorine/Bromine modulates lipophilicity (

) and metabolic stability (blocking P450 oxidation sites), a critical strategy in lead
optimization [3].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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